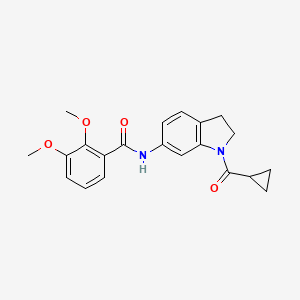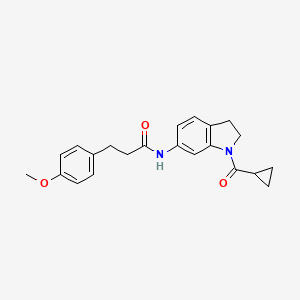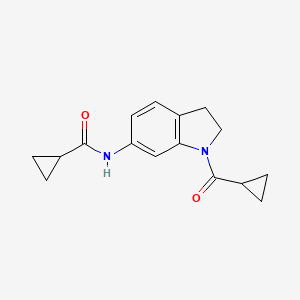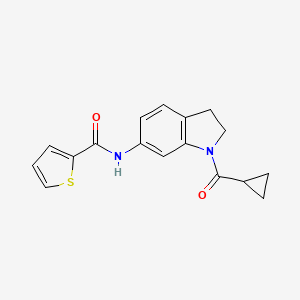
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-phenylpropanamide, also known as N-cyclopropyl-3-phenyl-propanamide, is a synthetic compound of the cyclic amide family, which has been studied for its potential applications in the field of biochemistry and pharmacology. N-cyclopropyl-3-phenyl-propanamide has been found to possess a wide range of biochemical and physiological effects, and has been studied for its potential use in the development of new therapeutic agents.
Applications De Recherche Scientifique
Alzheimer’s Disease Research
Background:: Alzheimer’s disease (AD) is a progressive neurodegenerative disorder characterized by memory loss and cognitive decline. It remains an incurable condition, affecting millions worldwide.
Application::- AChE Inhibition : The compound was initially designed as an acetylcholine esterase (AChE) inhibitor, inspired by the structure of donepezil (a clinically used AD drug). AChE inhibitors enhance acetylcholine levels, potentially mitigating cognitive decline in AD patients .
Anticancer Properties
Background:: Cancer remains a global health challenge, necessitating the discovery of novel therapeutic agents.
Application::- Cytotoxicity : Several derivatives of this compound exhibited strong cytotoxicity against human cancer cell lines (SW620, PC3, and NCI-H23). Notably, compound 5g demonstrated remarkable potency (IC50 values in the range of 0.65–7.17 µM), surpassing adriamycin (a positive control) in efficacy. Further development of 5g as an anticancer agent is promising .
Neuronal Nitric Oxide Synthase (nNOS) Inhibition
Background:: nNOS plays a role in various physiological processes, including migraine pathogenesis.
Application::- Migraine Treatment : The compound N-(1-(piperidin-4-yl)indolin-5-yl)thiophene-2-carboximidamide, structurally related to our compound, was discovered as a potent, orally bioavailable nNOS inhibitor. It holds potential as a pre-clinical candidate for migraine therapy .
Structure–Activity Relationships (SAR) Studies
Application::Propriétés
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c24-20(11-6-15-4-2-1-3-5-15)22-18-10-9-16-12-13-23(19(16)14-18)21(25)17-7-8-17/h1-5,9-10,14,17H,6-8,11-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFGOSUVOQSZRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6536186.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2,4-dimethoxybenzamide](/img/structure/B6536193.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6536196.png)










